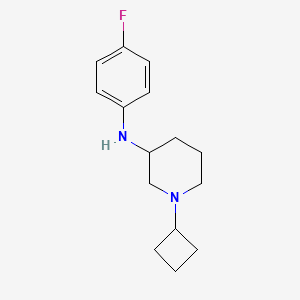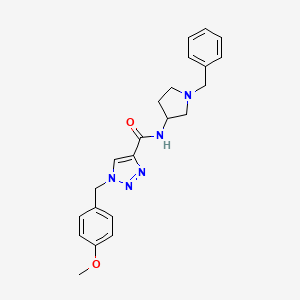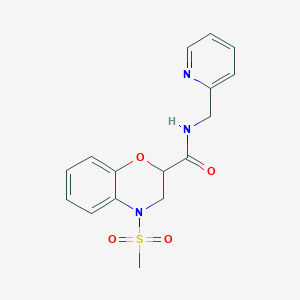![molecular formula C14H8Cl2N2O B6062241 7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6062241.png)
7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one, also known as CDDO, is a synthetic triterpenoid compound that has attracted attention in scientific research due to its potential therapeutic properties. CDDO has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one exerts its therapeutic effects through multiple mechanisms of action, including the activation of the Nrf2 pathway, inhibition of NF-κB signaling, and modulation of the PI3K/Akt/mTOR pathway. The Nrf2 pathway is involved in the regulation of antioxidant and detoxification genes, while the NF-κB pathway is involved in the regulation of inflammatory genes. The PI3K/Akt/mTOR pathway is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, modulation of gene expression, and reduction of oxidative stress and inflammation. This compound has also been shown to improve cognitive function and reduce the risk of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its stability, solubility, and availability. However, this compound also has some limitations, including its high cost, low bioavailability, and potential toxicity at high doses.
Future Directions
There are several future directions for research on 7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one, including the development of new derivatives and analogs with improved pharmacological properties, the investigation of this compound's potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesis Methods
7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process starting from betulinic acid, a natural triterpenoid found in various plant species. The synthesis involves several chemical reactions, including oxidation, reduction, and cyclization, to produce the final compound.
Scientific Research Applications
7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In neurodegenerative disorder research, this compound has been shown to possess neuroprotective properties and improve cognitive function. In inflammatory conditions, this compound has been shown to reduce inflammation and oxidative stress.
properties
IUPAC Name |
7-chloro-3-(2-chlorophenyl)imino-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-9-5-1-2-7-11(9)17-13-8-4-3-6-10(16)12(8)18-14(13)19/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSMVWCRWOZARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2C3=C(C(=CC=C3)Cl)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6062164.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6062174.png)
![N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B6062176.png)
![2-[4-[2-(allyloxy)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6062179.png)

![N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide](/img/structure/B6062197.png)
![4-hydroxy-3-methoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B6062208.png)


![1-[(5-chloro-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6062239.png)
![1-[2-(4-morpholinyl)ethyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6062240.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6062248.png)
![methyl 2-anilino-5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6062254.png)